(S)-Acetylaminocyclohexylacetic acid
Overview
Description
(S)-Acetylaminocyclohexylacetic acid is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an acetylamino group attached to a cyclohexylacetic acid backbone. This structural configuration imparts specific chemical and physical properties that make it of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Acetylaminocyclohexylacetic acid typically involves the coupling of an acetylamino group with a cyclohexylacetic acid derivative. One common method is the activation of the carboxylic acid group of cyclohexylacetic acid using a coupling reagent such as carbodiimide, followed by the addition of an acetylamino group. The reaction is usually carried out under mild conditions to preserve the chiral integrity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-Acetylaminocyclohexylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetylamino group to an amine.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield cyclohexylacetic acid derivatives, while reduction can produce cyclohexylamine derivatives.
Scientific Research Applications
(S)-Acetylaminocyclohexylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-Acetylaminocyclohexylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the cyclohexylacetic acid moiety provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylacetic acid: Lacks the acetylamino group, resulting in different chemical properties.
Acetylaminobenzoic acid: Contains a benzene ring instead of a cyclohexyl group, leading to different reactivity and applications.
Acetylaminocyclohexane: Lacks the acetic acid moiety, affecting its solubility and reactivity
Uniqueness
(S)-Acetylaminocyclohexylacetic acid is unique due to its chiral nature and the presence of both acetylamino and cyclohexylacetic acid groups. This combination imparts specific chemical and biological properties that are not observed in similar compounds, making it valuable for various applications.
Properties
IUPAC Name |
(2S)-2-acetamido-2-cyclohexylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVVAKVOCWNDLJ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1CCCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C1CCCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577046 | |
Record name | (2S)-Acetamido(cyclohexyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78781-84-7 | |
Record name | (2S)-Acetamido(cyclohexyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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